N'-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a fluorobenzylidene group attached to a thienylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-fluorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups in place of the fluorine atom.
Scientific Research Applications
N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(3-Bromobenzylidene)-2-(2-thienyl)acetohydrazide
- N’-(3-Methylbenzylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-(3-Fluorobenzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the fluorine atom in the benzylidene group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H11FN2OS |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11FN2OS/c14-11-4-1-3-10(7-11)9-15-16-13(17)8-12-5-2-6-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ |
InChI Key |
TULKYGUZLKIKHB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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